N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepin ring, the introduction of the fluorophenyl group, and the construction of the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide include other benzodioxepin derivatives, fluorophenyl compounds, and thiazole-based molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H17FN2O3S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17FN2O3S/c1-12-18(27-20(22-12)13-3-5-14(21)6-4-13)19(24)23-15-7-8-16-17(11-15)26-10-2-9-25-16/h3-8,11H,2,9-10H2,1H3,(H,23,24) |
InChI Key |
AOSSBZQZMOKBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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